molecular formula C15H15BrN2O3S B4183764 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide

5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide

Cat. No. B4183764
M. Wt: 383.3 g/mol
InChI Key: YGZPFWLMCOBMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been found to have unique properties that make it useful in various research applications. In

Mechanism of Action

The mechanism of action of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide involves its interaction with TRPV1. This compound binds to the channel and inhibits its activity, leading to a decrease in pain perception and temperature sensation. This mechanism has been studied in various in vitro and in vivo models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide have been studied in various models. This compound has been found to be a potent inhibitor of TRPV1, leading to a decrease in pain perception and temperature sensation. Additionally, this compound has been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide in lab experiments is its potency and selectivity for TRPV1. This compound has been found to be a highly effective inhibitor of TRPV1, making it useful in studying the function of this channel. However, one limitation of using this compound is its potential for off-target effects. It is important to carefully control for these effects in any experiments using this compound.

Future Directions

There are many future directions for research on 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide. One area of research could focus on the development of more potent and selective inhibitors of TRPV1. Additionally, this compound could be studied in the context of other conditions, such as cancer and neurological disorders. Finally, the potential for off-target effects of this compound could be further explored to better understand its safety profile.
Conclusion:
In conclusion, 5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide is a synthetic compound with unique properties that make it useful in various scientific research applications. This compound has been found to be a potent and selective inhibitor of TRPV1, making it useful in studying the function of this channel. While there are limitations to using this compound in lab experiments, there are many future directions for research that could further our understanding of its potential uses.

Scientific Research Applications

5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide has been used in various scientific research applications. One of its primary uses is as a pharmacological tool to study the function of the transient receptor potential cation channel subfamily V member 1 (TRPV1). This compound has been found to be a potent and selective inhibitor of TRPV1, which is involved in pain perception and temperature sensation.

properties

IUPAC Name

5-bromo-N-[3-(cyclopentylcarbamoyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-12-6-5-11(21-12)14(20)18-15-10(7-8-22-15)13(19)17-9-3-1-2-4-9/h5-9H,1-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZPFWLMCOBMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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